molecular formula C18H19N3O5S B2653650 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-methyl-4-nitrobenzamide CAS No. 941983-84-2

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-methyl-4-nitrobenzamide

Cat. No.: B2653650
CAS No.: 941983-84-2
M. Wt: 389.43
InChI Key: RCJAUIAESCZTQK-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-methyl-4-nitrobenzamide is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. Its structure features a benzamide core, a motif frequently found in compounds that interact with enzymatic targets, linked to a 1,2-thiazinane 1,1-dioxide group, a less common heterocycle that can influence pharmacokinetic properties and target binding. The presence of the nitro group offers a handle for further synthetic modification, making it a valuable intermediate for the generation of compound libraries. While its specific biological target is yet to be fully elucidated, researchers are investigating its potential as a chemical probe to study novel signaling pathways or as a lead compound for the development of therapeutic agents. Its primary research value lies in its use for target identification and validation , structure-activity relationship (SAR) studies , and in high-throughput screening assays to uncover new biological activities. This product is intended for research and development purposes in a controlled laboratory environment.

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-13-12-14(4-9-17(13)21(23)24)18(22)19-15-5-7-16(8-6-15)20-10-2-3-11-27(20,25)26/h4-9,12H,2-3,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJAUIAESCZTQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-methyl-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiazinan ring through a cyclization reaction, followed by the introduction of the nitro group and the benzamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-methyl-4-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfone-Containing Benzamide Derivatives

Triazole-Sulfonyl Derivatives (Compounds [7–9], )
  • Structure : These compounds contain a 1,2,4-triazole ring fused with a sulfonyl-substituted phenyl group and 2,4-difluorophenyl substituents.
  • Functional Groups : Sulfonyl (C-SO₂-C), triazole, and fluorine atoms.
  • Key Differences : Unlike the target compound’s thiazinan ring, these derivatives feature a triazole core, which introduces additional hydrogen-bonding sites (N–H groups). The presence of fluorine substituents (electron-withdrawing) may enhance metabolic stability compared to the nitro group in the target compound .
Benzothiazine Dioxide Derivatives ()
  • Structure : A benzo-fused thiazine ring with 1,1-dioxide and nitro groups.
  • Functional Groups : Benzothiazine dioxide, 3-methoxy, and 4-oxo substituents.
  • The 4-oxo group introduces keto-enol tautomerism, a feature absent in the target compound’s rigid thiazinan ring .
Thiazolidinone-Benzamide Hybrid ()
  • Structure : (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide.
  • Functional Groups: Thiazolidinone (five-membered ring with two oxo groups), conjugated double bond.
  • Key Differences: The thiazolidinone ring is smaller and more strained than the six-membered thiazinan in the target compound. The α,β-unsaturated carbonyl system may confer redox activity or Michael acceptor properties .

Nitro-Substituted Benzamides

N-(2-Bromo-4-nitrophenyl)-3-methoxy-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-dioxide ()
  • Structure : A nitro-substituted benzamide fused to a thiazine dioxide ring.
  • Functional Groups : Bromine, nitro, methoxy, and oxo groups.
  • Key Differences : The bromine atom increases molecular weight and hydrophobicity, while the methoxy group donates electron density, countering the nitro group’s electron-withdrawing effects. This contrasts with the target compound’s simpler 3-methyl substituent .

Heterocyclic Sulfur-Containing Amides

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide ()
  • Structure : A pyrazole ring linked to a methylsulfanyl-substituted acetamide.
  • Functional Groups : Pyrazole, methylsulfanyl (C–S–CH₃), and acetamide.
  • The pyrazole ring offers nitrogen-rich hydrogen-bonding sites .

Structural and Functional Analysis Table

Compound Core Structure Key Functional Groups Notable Features Reference
Target Compound (BG01052) Benzamide + thiazinan-1,1-dioxide 3-methyl, 4-nitro, sulfone Six-membered sulfone ring, nitro EWG
Triazole-Sulfonyl Derivatives [7–9] 1,2,4-Triazole + sulfonyl Fluorine, triazole N–H Fluorine enhances metabolic stability
Benzothiazine Dioxide () Benzothiazine dioxide Fused aromatic ring, 4-oxo, 3-methoxy Planar structure, keto-enol tautomerism
Thiazolidinone-Benzamide () Thiazolidinone + benzamide α,β-unsaturated carbonyl Redox-active, smaller ring size
Pyrazole-Sulfanyl Acetamide () Pyrazole + acetamide Methylsulfanyl, pyrazole N–H Hydrophobic, nitrogen-rich

*EWG = Electron-Withdrawing Group

Implications of Structural Differences

  • Solubility and Bioavailability: The sulfone group in the target compound improves water solubility compared to methylsulfanyl or non-sulfonated analogs. However, the nitro group may limit membrane permeability due to its polarity.
  • This contrasts with ortho- or meta-substituted nitro groups in other analogs .
  • Biological Interactions : The thiazinan ring’s conformational flexibility may allow better adaptation to enzyme active sites compared to rigid fused-ring systems (e.g., benzothiazine in ) .

Biological Activity

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-methyl-4-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound's molecular formula is C19H21N3O5SC_{19}H_{21}N_{3}O_{5}S, with a molecular weight of 403.5 g/mol. Its structure features a thiazolidine ring and a nitrobenzamide moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H21N3O5S
Molecular Weight403.5 g/mol
LogP2.5926
Polar Surface Area58.829 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Research indicates that derivatives of nitrobenzamide compounds exhibit various biological activities, including:

  • Antidiabetic Activity : The compound has shown potential as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. In vitro studies have demonstrated that it can significantly reduce glucose absorption by inhibiting this enzyme, which is crucial for managing diabetes .
  • Antimicrobial Properties : Various benzamide derivatives have been reported to exhibit antimicrobial activities. The presence of the nitro group and thiazolidine structure may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways in microbes .
  • Neuroprotective Effects : Some studies have suggested that related compounds may provide neuroprotective benefits by modulating calcium homeostasis in neurons, potentially offering therapeutic avenues for neurodegenerative diseases .

Antidiabetic Activity

A study on synthesized nitrobenzamide derivatives highlighted that compounds with similar structures to this compound exhibited IC50 values ranging from 10.75 to 130.90 µM against α-glucosidase. The most active compound in this series was identified as having a methyl and nitro substituent on the phenyl ring, which significantly enhanced its inhibitory activity .

Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of benzamide derivatives, compounds were tested against various bacterial strains. The results indicated that certain derivatives displayed significant inhibition zones, suggesting their potential as new antimicrobial agents .

Neuroprotective Studies

Research involving neuroblastoma cells demonstrated that specific analogs of benzamides could protect against oxidative stress-induced cell death. These findings suggest that the thiazolidine derivative may exert protective effects by modulating intracellular calcium levels and reducing apoptosis in neuronal cells .

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